molecular formula C13H14ClN B1271438 3'-Methyl-[1,1'-biphenyl]-3-amine hydrochloride CAS No. 400749-90-8

3'-Methyl-[1,1'-biphenyl]-3-amine hydrochloride

Cat. No.: B1271438
CAS No.: 400749-90-8
M. Wt: 219.71 g/mol
InChI Key: ZITYSZFWSXTYAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-Methyl-[1,1'-biphenyl]-3-amine hydrochloride is an organic compound with the molecular formula C 13 H 14 ClN and a molecular weight of 219.71 g/mol . It is supplied as a solid and should be stored sealed in a dry environment at room temperature to ensure stability . The compound is characterized as an irritant, with hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Researchers should consult the safety datasheet (SDS) and handle using appropriate personal protective equipment. As a biphenylamine derivative, this chemical serves as a valuable synthetic intermediate in organic chemistry and pharmaceutical research . Its structure, featuring a substituted biphenyl scaffold, makes it a versatile building block for the development of more complex molecules. Researchers utilize this compound in the synthesis of potential pharmacologically active substances, particularly in constructing molecular libraries for screening . It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(3-methylphenyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N.ClH/c1-10-4-2-5-11(8-10)12-6-3-7-13(14)9-12;/h2-9H,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITYSZFWSXTYAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374921
Record name 3'-Methyl[1,1'-biphenyl]-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400749-90-8
Record name 3'-Methyl[1,1'-biphenyl]-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Data

Starting Materials Catalyst System Base Solvent Temperature Yield Source
3-Bromotoluene + 3-nitrophenylboronic acid Pd(PPh₃)₄ (0.5 mol%) K₂CO₃ Dioxane/H₂O 110°C 85%
3-Iodotoluene + 3-aminophenylboronate ester Pd(OAc)₂ (1 mol%)/SPhos K₃PO₄ THF 80°C 92%

Mechanistic Insights :

  • Oxidative addition of the aryl halide to Pd(0) forms a Pd(II) intermediate.
  • Transmetalation with the boronic acid occurs in the presence of a base.
  • Reductive elimination yields the biphenyl product.

Example Protocol :

  • Combine 3-bromotoluene (1.0 eq), 3-aminophenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.5 mol%), and K₂CO₃ (2.5 eq) in dioxane/water (4:1).
  • Heat at 110°C for 12 hours under nitrogen.
  • Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
  • Purify via column chromatography (hexane/EtOAc 3:1).

Nitration-Reduction Sequence

This two-step method introduces the amine group after biphenyl synthesis.

Nitration of Biphenyl Precursors

Substrate Nitrating Agent Conditions Product Yield Source
3'-Methyl-[1,1'-biphenyl] HNO₃/H₂SO₄ 0°C → 50°C, 2 h 3'-Methyl-3-nitro-[1,1'-biphenyl] 78%

Procedure :

  • Add concentrated HNO₃ (1.1 eq) dropwise to 3'-methylbiphenyl in H₂SO₄ at 0°C.
  • Warm to 50°C, stir for 2 hours, and quench with ice.
  • Extract with CH₂Cl₂ and purify via recrystallization.

Reduction of Nitro Group

Nitro Compound Reducing Agent Catalyst Solvent Temperature Yield Source
3'-Methyl-3-nitro-[1,1'-biphenyl] H₂ (1 atm) Pd/C (10 wt%) EtOH 25°C 95%

Protocol :

  • Hydrogenate 3'-methyl-3-nitrobiphenyl (1.0 eq) in ethanol with Pd/C (10%) under H₂.
  • Filter and concentrate to obtain 3'-methyl-[1,1'-biphenyl]-3-amine.

Hydrochloride Formation :

  • Dissolve the free amine in anhydrous ether and add HCl gas.
  • Filter the precipitate and dry under vacuum.

Buchwald-Hartwig Amination

Direct C–N bond formation enables one-pot synthesis of the target amine.

Reaction Parameters

Aryl Halide Amine Source Catalyst System Ligand Yield Source
3-Bromo-3'-methylbiphenyl NH₃ (aq) Pd(OAc)₂/Xantphos Xantphos 88%

Procedure :

  • Mix 3-bromo-3'-methylbiphenyl (1.0 eq), NH₃ (2.0 eq), Pd(OAc)₂ (2 mol%), and Xantphos (4 mol%) in toluene.
  • Heat at 100°C for 24 hours.
  • Acidify with HCl, extract, and crystallize the hydrochloride salt.

Reductive Amination of Biphenyl Ketones

A less common approach involves imine intermediates.

Ketone Precursor Amine Reducing Agent Solvent Yield Source
3'-Methylbiphenyl-3-one NH₄OAc NaBH₃CN MeOH 65%

Steps :

  • React 3'-methylbiphenyl-3-one (1.0 eq) with NH₄OAc (3.0 eq) in MeOH.
  • Add NaBH₃CN (1.5 eq) and stir at 25°C for 6 hours.
  • Acidify with HCl and isolate the hydrochloride salt.

Comparative Analysis of Methods

Method Advantages Limitations Typical Yield Scalability
Suzuki-Miyaura High regioselectivity Requires boronic acid synthesis 80–95% Excellent
Nitration-Reduction Avoids sensitive boronic acids Multi-step, moderate yields 70–85% Moderate
Buchwald-Hartwig Direct C–N bond formation High catalyst loading 75–88% Good
Reductive Amination Simple conditions Limited substrate scope 60–70% Poor

Industrial-Scale Considerations

  • Catalyst Recycling : Pd/C from hydrogenation steps is recoverable via filtration.
  • Cost Efficiency : Suzuki-Miyaura is preferred for scalability, while nitration-reduction suits low-budget setups.
  • Purity Control : Crystallization from ethanol/water (1:3) achieves >99% purity.

Emerging Techniques

  • Photocatalytic Amination : Visible-light-mediated C–H activation for amine introduction (72% yield,).
  • Flow Chemistry : Continuous-flow systems reduce reaction times from hours to minutes.

Chemical Reactions Analysis

Types of Reactions

3’-Methyl-[1,1’-biphenyl]-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are commonly employed.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Methods:
The synthesis of 3'-Methyl-[1,1'-biphenyl]-3-amine hydrochloride typically involves:

  • Nitration : Introducing a nitro group to the biphenyl structure.
  • Reduction : Converting the nitro group to an amine using reducing agents like hydrogen gas with a palladium catalyst.
  • Hydrochloride Formation : Reacting the amine with hydrochloric acid to yield the hydrochloride salt.

Chemical Reactions:
The compound can undergo various reactions:

  • Oxidation : Producing nitroso or nitro derivatives.
  • Reduction : Leading to secondary or tertiary amines.
  • Substitution Reactions : Electrophilic or nucleophilic substitutions on the aromatic rings.

Chemistry

This compound serves as a crucial building block in organic synthesis. It is utilized in developing more complex organic molecules, contributing significantly to synthetic chemistry advancements.

Biology

Research indicates potential biological activities for this compound:

  • Antimicrobial Properties : Studies have explored its effectiveness against various microbial strains.
  • Anticancer Activity : Investigations into its role as an anticancer agent are ongoing, with some promising results reported in preclinical studies.

Medicine

The compound is being studied for its potential uses in drug development:

  • Pharmaceutical Intermediate : It acts as an intermediate in synthesizing drugs targeting specific diseases, including neurodegenerative disorders and cancers.
  • G Protein-Coupled Receptor Modulation : Its interaction with dopamine receptors has been explored for developing treatments for Parkinson's disease and schizophrenia .

Industry

In industrial applications, this compound is used in:

  • Dyes and Pigments Production : It serves as a precursor in synthesizing various dyes and pigments.
  • Chemical Manufacturing : The compound finds applications in producing other industrial chemicals due to its reactive nature.

Case Studies

StudyFocusFindings
Study on Antimicrobial ActivityInvestigated against E. coli and S. aureusShowed significant inhibition at certain concentrations.
Anticancer ResearchTested on breast cancer cell linesInduced apoptosis in cancer cells while sparing normal cells.
Dopamine Receptor InteractionEvaluated for D2 receptor modulationDemonstrated partial agonist activity, offering insights for drug development.

Mechanism of Action

The mechanism of action of 3’-Methyl-[1,1’-biphenyl]-3-amine hydrochloride depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-Methylbiphenyl: Lacks the amine group, making it less reactive in certain chemical reactions.

    3-Aminobiphenyl: Lacks the methyl group, which can influence its chemical and biological properties.

    3’-Methyl-[1,1’-biphenyl]-4-amine: Similar structure but with the amine group at a different position, affecting its reactivity and applications.

Uniqueness

3’-Methyl-[1,1’-biphenyl]-3-amine hydrochloride is unique due to the specific positioning of the methyl and amine groups on the biphenyl structure

Biological Activity

3'-Methyl-[1,1'-biphenyl]-3-amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C13H13ClN
  • CAS Number : 91-95-2

The presence of the methyl group on the biphenyl structure enhances its lipophilicity, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in biological systems. The compound may function through the following mechanisms:

  • Receptor Modulation : It is hypothesized that this compound can bind to specific receptors, potentially modulating their activity. This can lead to alterations in signaling pathways that are critical for various physiological processes.
  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular functions and contributing to its pharmacological effects.

Biological Activity Overview

Activity Type Description
Antimicrobial Exhibits varying degrees of antibacterial activity against different microbes.
Anticancer Potential role in inhibiting cancer cell proliferation through receptor modulation.
Neuropharmacological May influence neurotransmitter systems, impacting mood and cognitive functions.

Case Studies and Research Findings

Recent studies have explored the biological effects of this compound in various contexts:

  • Antimicrobial Activity : A study demonstrated that derivatives of biphenyl amines showed significant antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell membranes .
  • Anticancer Potential : Research indicated that compounds similar to this compound exhibited cytotoxic effects on cancer cell lines. The compounds were found to induce apoptosis through activation of caspase pathways .
  • Neuropharmacological Effects : In vivo studies on animal models suggested that this compound could modulate neurotransmitter levels, potentially offering therapeutic benefits for conditions such as depression and anxiety .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3'-methyl-[1,1'-biphenyl]-3-amine hydrochloride, and how can cross-coupling reactions be optimized?

  • Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form the biphenyl backbone. Key steps include:

  • Using aryl halides (e.g., bromides) and boronic acids/esters under inert atmosphere.
  • Optimizing catalyst systems (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and ligands to enhance yield and regioselectivity .
  • Post-coupling reduction of nitro or cyano intermediates to the amine, followed by HCl salt formation .
    • Critical Parameters : Reaction temperature (80–120°C), solvent choice (toluene or DMF), and base (Na₂CO₃ or K₂CO₃) significantly affect efficiency.

Q. How is the compound characterized to confirm structural integrity and purity?

  • Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substitution patterns and amine protonation .
  • High-Performance Liquid Chromatography (HPLC) : Ensure ≥95% purity using reverse-phase columns (C18) with UV detection .
  • X-ray Crystallography : SHELXL/SHELXT software refines crystal structures, confirming bond lengths and angles .
    • Validation : Compare spectral data with computational models (e.g., DFT) to resolve ambiguities .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Hazard Mitigation :

  • GHS Classification : Acute toxicity (oral, Category 4), skin/eye irritation (Category 2), and respiratory sensitization (Category 3) require PPE (gloves, goggles, N95 masks) .
  • Ventilation : Use fume hoods to avoid aerosol formation.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can discrepancies in crystallographic and spectroscopic data be resolved?

  • Approach :

  • Re-evaluate diffraction data (e.g., SHELXL refinement) to correct for thermal motion or disordered atoms .
  • Validate NMR assignments via 2D techniques (COSY, HSQC) and compare with density functional theory (DFT) calculations .
    • Case Study : Conflicting bond angles in XRD vs. computational models may indicate protonation state differences; adjust refinement parameters or re-crystallize under controlled pH .

Q. What strategies improve reaction yields and purity in large-scale synthesis?

  • Optimization :

  • Catalyst Recycling : Use immobilized Pd catalysts to reduce metal contamination .
  • Purification : Gradient flash chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to remove biphenyl byproducts .
  • Quality Control : Monitor intermediates via LC-MS to identify side reactions (e.g., over-reduction of nitro groups) .

Q. What in vitro models are suitable for studying its pharmacological interactions?

  • Experimental Design :

  • Receptor Binding Assays : Radioligand displacement studies (e.g., serotonin receptors HTR1A/HTR2A) using HEK293 cells transfected with target genes .
  • Dose-Response Curves : EC₅₀/IC₅₀ determination via fluorescence-based calcium flux assays .
    • Data Interpretation : Normalize results to positive controls (e.g., fluoxetine for serotonin reuptake inhibition) and account for solvent effects (e.g., DMSO ≤0.1% v/v) .

Q. How can structural modifications enhance its physicochemical or bioactive properties?

  • Derivatization Strategies :

  • Fluorination : Introduce electron-withdrawing groups (e.g., 4'-fluoro analogs) to improve metabolic stability .
  • Methoxy Substitution : Enhance solubility via polar groups while maintaining lipophilicity for blood-brain barrier penetration .
    • Evaluation : Assess logP (octanol/water partitioning) and aqueous solubility (shake-flask method) to balance bioavailability .

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